molecular formula C25H31BrCl2F3N5O B1665809 ATC0065 CAS No. 510732-84-0

ATC0065

Cat. No.: B1665809
CAS No.: 510732-84-0
M. Wt: 625.3 g/mol
InChI Key: BPGUWYBAINNZQH-UHFFFAOYSA-N
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Description

ATC0065 is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has an inhibitory concentration (IC50) of 15.7 nanomolar for human MCHR1. This compound does not exhibit significant activity for melanin-concentrating hormone receptor 2. This compound has been shown to have anxiolytic and antidepressant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATC0065 involves multiple steps, including the preparation of intermediates and their subsequent reactions. The key steps include:

    Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid derivatives under acidic conditions.

    Introduction of the cyclohexylamine moiety: This step involves the reaction of the quinazoline intermediate with cyclohexylamine derivatives.

    Bromination and trifluoromethoxylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ATC0065 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

ATC0065 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of melanin-concentrating hormone receptor antagonists.

    Biology: Investigated for its role in modulating melanin-concentrating hormone receptor activity and its effects on feeding behavior and energy balance.

    Medicine: Explored for its potential therapeutic effects in treating anxiety and depression due to its anxiolytic and antidepressant properties.

    Industry: Utilized in the development of new pharmaceuticals targeting melanin-concentrating hormone receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ATC0065

This compound is unique due to its high selectivity and potency for melanin-concentrating hormone receptor 1. It also exhibits good oral bioavailability and metabolic stability, making it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUWYBAINNZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BrCl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510732-84-0
Record name ATC-0065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATC-0065
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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